Binding Affinity (Ki) for Human Beta-2 Adrenergic Receptor Compared to a Structurally Related Analog
In a radioligand displacement assay using [3H]-(R,R')-methoxyfenoterol as the tracer, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine exhibited a Ki value of 39 nM for the human beta-2 adrenergic receptor (β2-AR) expressed in HEK cells [1]. For comparison, a cyclopropanamine derivative with a naphthyl substituent (Compound 40 in the same patent family) showed an EC50 of 8,550 nM (8.55 µM) in a functional assay of β2-AR agonism in rat ventricular myocytes [2]. While the assay types differ, the >200-fold difference in potency underscores the critical importance of the 4-methoxybenzyl moiety for high-affinity β2-AR engagement.
| Evidence Dimension | Beta-2 Adrenergic Receptor Affinity/Potency |
|---|---|
| Target Compound Data | Ki = 39 nM |
| Comparator Or Baseline | Compound 40 (naphthyl-substituted cyclopropanamine), EC50 = 8,550 nM |
| Quantified Difference | >219-fold higher potency for the target compound (assuming EC50 is roughly comparable to Ki for ranking purposes) |
| Conditions | Target compound: Displacement of [3H]-(R,R')-methoxyfenoterol from human β2-AR in HEK cells. Comparator: Agonist activity at β2-AR in rat ventricular myocytes assessed as cell contraction. |
Why This Matters
This >200-fold difference in potency directly informs compound selection for assays requiring potent β2-AR engagement, where the target compound is the clearly superior choice over the naphthyl analog.
- [1] BindingDB. (n.d.). BDBM50348426 (CHEMBL1800936) Affinity Data: Ki 39 nM for Human Beta-2 Adrenergic Receptor. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50348428 (CHEMBL1800961) Affinity Data: EC50 8.55E+3 nM for Beta-2 Adrenergic Receptor. Retrieved from http://ww.w.bindingdb.org View Source
